molecular formula C9H9ClO2 B1313577 (2-Methylphenoxy)acetyl chloride CAS No. 15516-43-5

(2-Methylphenoxy)acetyl chloride

Cat. No. B1313577
Key on ui cas rn: 15516-43-5
M. Wt: 184.62 g/mol
InChI Key: RZUPIOFRAVBUAA-UHFFFAOYSA-N
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Patent
US05250570

Procedure details

Oxalyl chloride (2.2 mL, 25 mM) was added to a stirred solution of (2-methylphenoxy)acetic acid (3.32 g, 20 mM) in dichloromethane (10 mL). Dry N,N-dimethylformamide (1 drop) was added to catalyse the reaction and the mixture was stirred for 16 hours. The solvent was removed by evaporation to leave (2-methylphenoxy)acetyl chloride as a pale yellow oil, which was used without further purification.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=[O:5])[C:2](Cl)=[O:3].[CH3:7][C:8]1[CH:18]=[CH:17][CH:16]=[CH:15][C:9]=1OCC(O)=O>ClCCl.CN(C)C=O>[CH3:7][C:8]1[CH:18]=[CH:17][CH:16]=[CH:15][C:9]=1[O:3][CH2:2][C:1]([Cl:6])=[O:5]

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
3.32 g
Type
reactant
Smiles
CC1=C(OCC(=O)O)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(OCC(=O)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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